molecular formula C6H6N2O3 B12346389 methyl 2-oxo-5H-pyrimidine-5-carboxylate

methyl 2-oxo-5H-pyrimidine-5-carboxylate

Cat. No.: B12346389
M. Wt: 154.12 g/mol
InChI Key: YIDOYWORVAMGNA-UHFFFAOYSA-N
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Description

Methyl 2-oxo-5H-pyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-5H-pyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically catalyzed by acids or other catalysts under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the Biginelli reaction for higher yields and purity. This can include the use of recyclable and heterogeneous catalysts such as Montmorillonite-KSF . The reaction conditions are adjusted to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-5H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Methyl 2-oxo-5H-pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxo-5H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. The compound’s effects are often mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-5H-pyrimidine-5-carboxylate
  • Methyl 4-oxo-5H-pyrimidine-5-carboxylate
  • Ethyl 4-oxo-5H-pyrimidine-5-carboxylate

Uniqueness

Methyl 2-oxo-5H-pyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its methyl ester group makes it more reactive in certain chemical reactions compared to its ethyl counterparts .

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

methyl 2-oxo-5H-pyrimidine-5-carboxylate

InChI

InChI=1S/C6H6N2O3/c1-11-5(9)4-2-7-6(10)8-3-4/h2-4H,1H3

InChI Key

YIDOYWORVAMGNA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=NC(=O)N=C1

Origin of Product

United States

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